8-Prenylkaempferol
Overview
Description
8-Prenylkaempferol is a prenylated flavonoid compound isolated from the roots of Sophora flavescens, a traditional Chinese medicinal herb. This compound is known for its various biological activities, including anti-inflammatory, anti-oxidative, and osteogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Prenylkaempferol can be synthesized through several chemical routes. One common method involves the prenylation of kaempferol, a flavonoid, using prenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly the roots of Sophora flavescens. The extraction process includes drying and grinding the roots, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Prenylkaempferol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
8-Prenylkaempferol has a wide range of scientific research applications:
Mechanism of Action
8-Prenylkaempferol exerts its effects through several molecular pathways:
Anti-inflammatory Action: It inhibits the production of nitric oxide and other inflammatory mediators by interfering with the Jun N-terminal kinase-mediated activator protein-1 pathway.
Osteogenic Action: It promotes osteoblast differentiation and maturation through the bone morphogenetic protein-2/p38 pathway, leading to the activation of runt-related transcription factor 2.
Anti-oxidative Action: It upregulates the expression of heme oxygenase-1 and activates the nuclear factor erythroid 2-related factor 2 pathway.
Comparison with Similar Compounds
8-Prenylkaempferol is unique due to its specific prenylation at the 8-position of the flavonoid structure. Similar compounds include:
Noricaritin: Another prenylated flavonoid with similar bioactivities.
Sophoflavescenol: A methylated derivative of this compound with potent cytotoxic and anti-diabetic activities.
Icaritin: Known for its osteogenic and anti-inflammatory properties.
Kushenol C: Exhibits strong anti-inflammatory and anti-oxidative activities.
These compounds share structural similarities but differ in their specific functional groups and bioactivities, making each unique in its applications and effects.
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADCVNHITZNGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415743 | |
Record name | 8-Prenylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28610-31-3 | |
Record name | Desmethylicaritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28610-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethyl icaritin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Prenylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL ICARITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5XK67Y0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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